molecular formula C11H17NO2 B1610123 (1S,4R)-tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 702666-72-6

(1S,4R)-tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No. B1610123
M. Wt: 195.26 g/mol
InChI Key: ZATXHTCUZAWODK-DTWKUNHWSA-N
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Description



  • (1S,4R)-tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate is a unique compound with potential applications in various scientific fields.

  • Its structure offers opportunities for studying reaction mechanisms and synthesizing novel molecules.





  • Synthesis Analysis



    • The synthesis of this compound involves several steps, including the reduction of a precursor and subsequent functional group modifications.





  • Molecular Structure Analysis



    • The molecular structure consists of a bicyclic ring system with a tert-butyl group and a carboxylate functional group.

    • The stereochemistry is specified as (1S,4R).





  • Chemical Reactions Analysis



    • (1S,4R)-tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate can participate in various chemical reactions, including nucleophilic substitutions and reductions.





  • Physical And Chemical Properties Analysis



    • The compound is a colorless crystalline solid.

    • It has specific boiling and melting points.

    • Further characterization can be done using techniques like NMR and mass spectrometry.




  • Scientific Research Applications

    • Synthesis of Amino Sugars and Derivatives :

      • Nativi, Reymond, and Vogel (1989) described the use of ethyl and tert-butyl azidoformate with 7-oxabicyclo[2.2.1]hept-5-en-2-one acetals to create mixtures of regioisomeric triazolines. This process contributed to the synthesis of protected amines and derivatives, including 3-amino-3-deoxy-D-altrose and its derivatives (Nativi, Reymond, & Vogel, 1989).
    • Development of Epibatidine Analogues :

      • Carroll et al. (2001) developed a high-yield synthesis of 7-tert-butoxycarbonyl-7-azabicyclo[2.2.1]hept-2-ene, which was a key intermediate in the preparation of epibatidine analogues. These compounds showed potential for binding to nicotinic acetylcholine receptors (Carroll et al., 2001).
    • Synthesis of Enantiopure Quaternary Prolines :

      • Carreras et al. (2010) synthesized a novel azabicyclic amino acid in enantiopure forms. The method involved the ring-opening metathesis of methyl N-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]hept-2-ene-1-carboxylates, allowing access to a new family of enantiopure proline analogues (Carreras et al., 2010).
    • Synthesis of Glutamic Acid Analogue :

      • Hart and Rapoport (1999) reported the synthesis of a 2-substituted 7-azabicyclo[2.2.1]heptane glutamic acid analogue from L-serine. This synthesis route is significant for creating a constrained glutamate analogue (Hart & Rapoport, 1999).
    • Synthesis of CCR2 Antagonists :

      • Campbell et al. (2009) achieved the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for a series of potent CCR2 antagonists. The synthesis included an iodolactamization step (Campbell et al., 2009).
    • Scalable Synthesis of Enantiomerically Pure Compounds :

      • Maton et al. (2010) described an efficient and scalable route to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, highlighting significant improvements over original methods (Maton et al., 2010).
    • Photoresist Material Synthesis :

      • Okoroanyanwu et al. (1998) synthesized a series of new alicyclic polymers designed for use as 193 nm photoresist materials. These materials were based on cycloaliphatic co- and terpolymers of 2-methylpropylbicyclo[2.2.1]hept-5-ene-2-carboxylate (Okoroanyanwu et al., 1998).

    Safety And Hazards



    • The safety information for this compound includes warnings about potential hazards, such as skin and eye irritation.

    • Proper handling and storage precautions are essential.




  • Future Directions



    • Investigate its potential applications in drug discovery, materials science, or other fields.

    • Explore modifications to enhance its properties or reactivity.




    Remember that this analysis is based on available information, and further research may yield additional insights. If you need more detailed information, consider consulting relevant scientific literature or experts in the field. 🌟


    properties

    IUPAC Name

    tert-butyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H17NO2/c1-11(2,3)14-10(13)12-7-8-4-5-9(12)6-8/h4-5,8-9H,6-7H2,1-3H3/t8-,9+/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZATXHTCUZAWODK-DTWKUNHWSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)OC(=O)N1CC2CC1C=C2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C=C2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H17NO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30445687
    Record name (1S,4R)-tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30445687
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    195.26 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (1S,4R)-tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate

    CAS RN

    702666-72-6
    Record name (1S,4R)-tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30445687
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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